

A Technical Guide to the Structure-Activity Relationship of Takinib and its Analogs

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of **Takinib**, a potent and selective inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1), and its analogs. TAK1 is a critical signaling node in inflammatory pathways, making it a compelling target for the treatment of autoimmune diseases and certain cancers.[1][2][3] This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant signaling pathways to facilitate further research and development in this area.

Quantitative Structure-Activity Relationship (SAR) Data

The potency and selectivity of **Takinib** and its analogs have been evaluated through various biochemical and cellular assays. The following tables summarize the key quantitative data from published studies, primarily focusing on the half-maximal inhibitory concentration (IC50) against TAK1 and other kinases.

Table 1: In Vitro Kinase Inhibitory Activity of **Takinib** and Key Analogs



Compound	Modificatio n	TAK1 IC50 (nM)	IRAK1 IC50 (nM)	IRAK4 IC50 (nM)	Reference
Takinib (1)	-	8.2 - 9.5	390	120	[1][4]
Analog 3	Methyl ester replacing primary amide at R2	61	-	-	[1]
Analog 4	Ethyl alkyl chain instead of propyl	0.84	-	-	[1]
Analog 5	Carboxylic acid replacing primary amide at R2	Inactive	-	-	[1]
Analog 6	N-methyl amide replacing primary amide at R2	13	-	-	[1]
Analog 9	Amino pentane with methyl ester	61	-	-	[1]
Analog 11	Halogen substitution on phthalimide ring	220	-	-	[1]
Analog 13	Halogen substitution on phthalimide ring	140	-	-	[1]



HS-276	Piperidinomet hyl substitution at R2	Ki = 2.5	264	>2500	[5]	
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Table 2: Kinome Selectivity of HS-276 (an orally bioavailable **Takinib** analog)

Kinase	Enzymatic Activity Remaining (%) at 10 µM	IC50 (nM)	Reference
TAK1	<15	2.5 (Ki)	[5]
NUAK1	<15	270	[5]
IRAK1	<15	264	[5]
MAP4K5	<15	124	[5]
СК1у2	<15	809	[5]
ULK2	<15	63	[5]
САМККВ-1	-	1280	[5]
MLK1	-	5585	[5]
IRAK4	-	>2500	[5]

SAR Summary:

- The primary amide of the carbamoyl benzyl group is crucial for potent TAK1 inhibition, as replacing it with a methyl ester or carboxylic acid significantly reduces or abrogates activity. [1]
- Modifications to the alkyl side chain are tolerated to some extent, with an ethyl chain retaining high potency.[1]
- Substitutions on the phthalimide ring, such as halogens, generally decrease potency.[1]



• The development of the orally bioavailable analog, HS-276, demonstrates that larger substitutions at the R2 position can be made to improve pharmacokinetic properties while maintaining high selectivity for TAK1 over the closely related IRAK4.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the SAR studies of **Takinib** and its analogs.

2.1. In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

- Principle: The assay involves two steps. First, after the kinase reaction, an ADP-Glo™
 Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a
 Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent
 signal using a luciferase/luciferin reaction.[6]
- Materials:
 - TAK1-TAB1 enzyme
 - Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT)[6]
 - Substrate peptide
 - ATP
 - Test compounds (Takinib and analogs) dissolved in DMSO
 - ADP-Glo™ Kinase Assay Kit (Promega)
 - 384-well plates
- Procedure:
 - Prepare serial dilutions of the test compounds in Kinase Buffer.



- o In a 384-well plate, add 1 μl of the test compound or DMSO (vehicle control).
- Add 2 μl of the TAK1-TAB1 enzyme solution.
- \circ Add 2 μ I of the substrate/ATP mixture to initiate the reaction.
- Incubate the plate at room temperature for 60 minutes.
- Add 5 μl of ADP-Glo™ Reagent to each well.
- Incubate at room temperature for 40 minutes.
- Add 10 μl of Kinase Detection Reagent to each well.
- Incubate at room temperature for 30 minutes.
- Measure luminescence using a plate reader.
- Calculate IC50 values by fitting the dose-response data to a sigmoidal curve.
- 2.2. Cell-Based TNFα-Induced Apoptosis Assay

This assay assesses the ability of **Takinib** to induce apoptosis in the presence of TNF α .

- Cell Line: Rheumatoid Arthritis Synovial Fibroblasts (RA FLS) or metastatic breast cancer cell lines.[1]
- Materials:
 - Complete cell culture medium
 - Takinib
 - TNFα
 - Caspase-Glo® 3/7 Assay System (Promega)
 - 96-well plates



Procedure:

- Seed cells in a 96-well plate and allow them to adhere overnight.
- Pre-treat the cells with various concentrations of **Takinib** or vehicle control for a specified period (e.g., 2 hours).
- Stimulate the cells with TNFα (e.g., 10 ng/mL).
- Incubate for a further period (e.g., 24 hours).
- Measure apoptosis by quantifying caspase-3/7 activity using the Caspase-Glo® 3/7 Assay
 System according to the manufacturer's instructions.
- Luminescence is measured using a plate reader.

2.3. Western Blotting for Signaling Pathway Analysis

This technique is used to detect and quantify specific proteins in cell lysates to understand the effect of **Takinib** on signaling pathways.

 Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the proteins of interest.

Procedure:

- Culture cells (e.g., RA FLS or THP-1 macrophages) and treat them with Takinib and/or a stimulant (e.g., IL-1β or LPS) for the desired time.[7]
- Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Determine protein concentration using a BCA assay.
- Separate equal amounts of protein on an SDS-PAGE gel.
- Transfer the separated proteins to a PVDF membrane.



- Block the membrane with 5% non-fat milk or BSA in TBST.
- Incubate the membrane with primary antibodies against target proteins (e.g., phospho-TAK1, phospho-STAT3, phospho-JNK, total TAK1, etc.) overnight at 4°C.[7]
- Wash the membrane and incubate with HRP-conjugated secondary antibodies.
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Signaling Pathways and Experimental Workflows

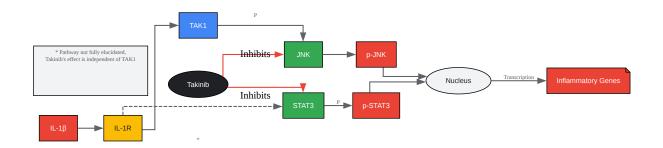
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by **Takinib** and a typical experimental workflow for its evaluation.



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Caption: TNFα signaling pathway and the mechanism of **Takinib**-induced apoptosis.

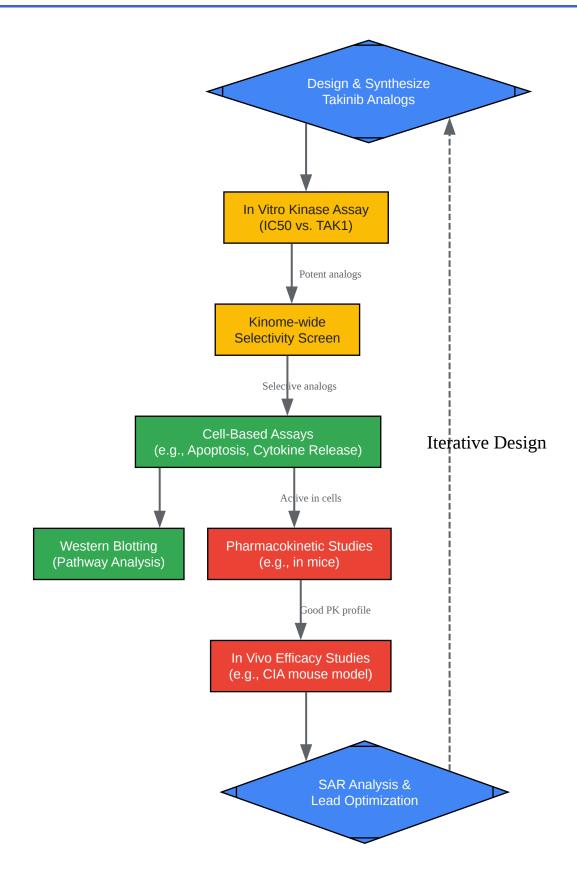




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Caption: IL-1 β signaling and proposed off-target effects of **Takinib** on JNK and STAT3.





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Caption: A typical workflow for the structure-activity relationship study of **Takinib** analogs.



Conclusion

The SAR of **Takinib** and its analogs has been systematically explored, revealing key structural features required for potent and selective inhibition of TAK1. The primary amide on the carbamoyl benzyl group is a critical pharmacophore, while modifications at other positions can be used to fine-tune potency, selectivity, and pharmacokinetic properties. The development of orally bioavailable analogs like HS-276 highlights the potential of this chemical scaffold for therapeutic development. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers aiming to build upon this work and develop next-generation TAK1 inhibitors for inflammatory diseases and cancer.

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